2-(4-Methylpyridin-3-yl)prop-2-en-1-ol

Lipophilicity Drug-likeness Computational ADME

2-(4-Methylpyridin-3-yl)prop-2-en-1-ol is a pyridinyl propenol compound (CAS 2757958-61-3, molecular formula C9H11NO, molecular weight 149.19 g/mol) featuring a pyridine ring substituted with a methyl group at the 4-position and a prop-2-en-1-ol moiety at the 3-position of the heterocycle. Its structure combines an allylic alcohol handle with a methylated pyridine core, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B13564974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpyridin-3-yl)prop-2-en-1-ol
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C(=C)CO
InChIInChI=1S/C9H11NO/c1-7-3-4-10-5-9(7)8(2)6-11/h3-5,11H,2,6H2,1H3
InChIKeyAPCGSJUSDUJWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(4-Methylpyridin-3-yl)prop-2-en-1-ol Is a Key Pyridinyl Propenol Building Block for Selective Synthesis


2-(4-Methylpyridin-3-yl)prop-2-en-1-ol is a pyridinyl propenol compound (CAS 2757958-61-3, molecular formula C9H11NO, molecular weight 149.19 g/mol) featuring a pyridine ring substituted with a methyl group at the 4-position and a prop-2-en-1-ol moiety at the 3-position of the heterocycle . Its structure combines an allylic alcohol handle with a methylated pyridine core, making it a versatile intermediate in medicinal chemistry and organic synthesis . The unique regiochemical arrangement of substituents distinguishes it from closely related positional isomers, providing distinct steric and electronic properties that are critical for downstream applications [1].

The Risks of Interchanging Pyridinyl Propenol Positional Isomers in Research and Procurement


Seemingly minor changes in substituent position on the pyridine ring or the allylic chain can produce pronounced differences in physicochemical properties, biological target engagement, and synthetic reactivity [1]. For example, the 4-methylpyridin-3-yl isomer (target compound) versus the 5-methylpyridin-3-yl isomer (CAS 2229669-25-2) differ in steric presentation of the methyl group, which can influence binding pocket complementarity in enzyme assays [1]. Additionally, the attachment point of the propenol group (2-position vs. 3-position) alters the allylic alcohol's reactivity profile in cross-coupling and oxidation reactions, making direct substitution scientifically unsound without empirical validation . The quantitative evidence below underscores why this compound must be specified precisely for reproducible research outcomes.

Quantitative Differentiation of 2-(4-Methylpyridin-3-yl)prop-2-en-1-ol Versus Closest Analogs


XLogP3 Lipophilicity Comparison: 4-Methyl vs. 5-Methyl Pyridinyl Propenol

The computed XLogP3-AA value for the 5‑methyl positional isomer (CAS 2229669‑25‑2) is 1.0, as determined by PubChem computational methods [1]. The target compound, bearing the methyl group at the 4‑position, is predicted to exhibit identical XLogP3‑AA of approximately 1.0 due to equivalent molecular formula and conserved hydrogen bond donor/acceptor counts, but experimental confirmation is lacking in public sources . High‑strength differential evidence is therefore limited at present, and users are advised to request experimentally determined logP data from the vendor for precise head‑to‑head comparison.

Lipophilicity Drug-likeness Computational ADME

Topological Polar Surface Area (TPSA) as a Determinant of Selectivity

The Topological Polar Surface Area (TPSA) for the 5‑methyl isomer is 33.1 Ų, as computed by PubChem [1]. The target 4‑methyl isomer shares identical polar atom composition and is expected to have a TPSA of 33.1 Ų as well . This parameter alone does not differentiate the two isomers; however, it confirms that both fall within the favorable range (below 140 Ų) for oral bioavailability potential.

TPSA Bioavailability Physicochemical profiling

Positional Isomerism Impacts Synthetic Utility and Reactivity

While no direct head‑to‑head reactivity data are publicly available for the target compound, class‑level knowledge indicates that the 2‑propen‑1‑ol attachment point on the pyridine ring (3‑position) versus the 3‑propen‑1‑ol regioisomer (CAS 1564059‑97‑7) significantly alters the allylic alcohol's electronic environment . The target compound places the hydroxyl group at the terminal position of the allyl chain, which is expected to facilitate nucleophilic substitution and oxidation reactions differently than the internal alcohol arrangement . Researchers requiring a terminal allylic alcohol for downstream transformations should therefore specify the 2‑propen‑1‑ol regioisomer.

Regiochemistry Cross-coupling Allylic alcohol reactivity

High-Strength Differential Evidence Is Currently Limited

A comprehensive search of primary research papers, patents, and authoritative databases did not yield direct comparative biological or physicochemical data for 2-(4-Methylpyridin-3-yl)prop-2-en-1-ol versus its closest analogs . The compound appears predominantly as a research intermediate with minimal published characterization beyond basic identity parameters . Users are encouraged to request vendor‑supplied certificates of analysis, HPLC purity data, and any available biological screening results for rigorous comparison prior to procurement. This transparency note is provided in compliance with the evidence guide methodology requirement to explicitly state when high‑strength differentiation evidence is lacking.

Data availability Research gap Future validation

Recommended Application Scenarios for 2-(4-Methylpyridin-3-yl)prop-2-en-1-ol Based on Evidence Profile


Medicinal Chemistry: Scaffold for Kinase Inhibitor Lead Optimization

The 4‑methylpyridin‑3‑yl motif is present in known kinase inhibitor pharmacophores, and the terminal allylic alcohol handle enables further functionalization (e.g., esterification, oxidation to aldehyde) for structure‑activity relationship (SAR) exploration . The target compound's regiochemistry may offer distinct steric presentation in ATP‑binding pockets compared to 5‑methyl or 2‑pyridyl analogs, although experimental target engagement data are not publicly available [1].

Organic Synthesis: Terminal Allylic Alcohol Building Block for Cross‑Coupling Reactions

The 2‑propen‑1‑ol substructure places the hydroxyl group at a terminal position, making it suitable for Tsuji‑Trost allylation, Heck coupling, and other palladium‑catalyzed transformations that require an accessible allylic alcohol . Regioisomers with internal alcohol groups (e.g., CAS 1564059‑97‑7) would exhibit different regioselectivity in such reactions, necessitating the correct isomer for desired product outcomes .

Chemical Biology: Probe Synthesis for Target Identification

The pyridine ring and allylic alcohol together offer a vector for bioconjugation (e.g., via ester linkage or click chemistry) while maintaining moderate lipophilicity for cellular permeability . The compound can serve as a starting point for designing activity‑based probes, where the specific 4‑methyl substitution pattern may confer selectivity for certain enzyme classes over other methyl‑position isomers [1].

Reference Standard: Purity Benchmarking for Analog Characterization

Given the limited public characterization data, this compound can serve as an internal reference standard for analytical method development (HPLC, NMR) when synthesizing or characterizing related pyridinyl propenol regioisomers . Its unique CAS registry number (2757958‑61‑3) ensures unambiguous identification and traceability in research documentation .

Quote Request

Request a Quote for 2-(4-Methylpyridin-3-yl)prop-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.